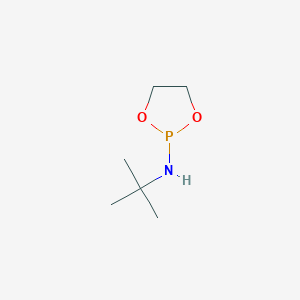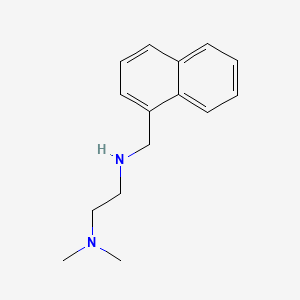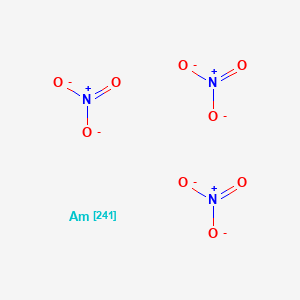
Methyl 6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxohexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a six-carbon chain with a keto group at the sixth position and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-oxohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the oxidation of methyl 6-hydroxyhexa-2,4-dienoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of precursor compounds. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 6-hydroxyhexa-2,4-dienoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Methyl 6-hydroxyhexa-2,4-dienoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the biodegradation of aromatic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-oxohexa-2,4-dienoate involves its interaction with specific enzymes and molecular targets. In biodegradation pathways, the compound is metabolized by enzymes such as dioxygenases, which catalyze the cleavage of the conjugated diene system. This process leads to the formation of smaller, more easily metabolized molecules. The molecular targets and pathways involved include the meta-cleavage pathway, which is crucial for the degradation of aromatic compounds .
Comparación Con Compuestos Similares
Methyl 6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:
Methyl 6-hydroxyhexa-2,4-dienoate: Differing by the presence of a hydroxyl group instead of a keto group.
Methyl 6-oxohexa-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
2-Hydroxy-5-methyl-cis,cis-muconic semialdehyde: A related compound involved in similar metabolic pathways
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Número CAS |
40188-21-4 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
methyl 6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
OKCKDXOUJKZELN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



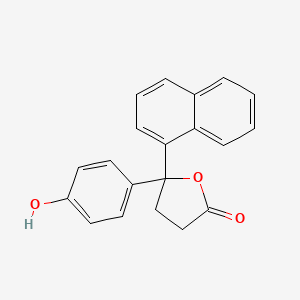
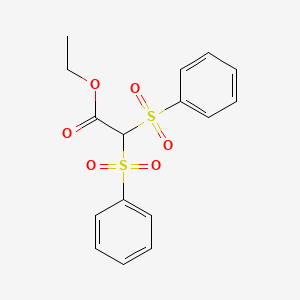
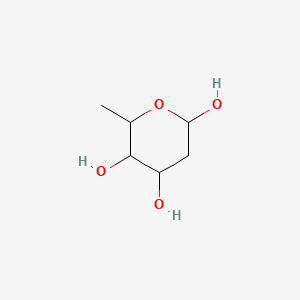

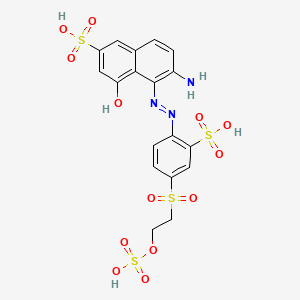

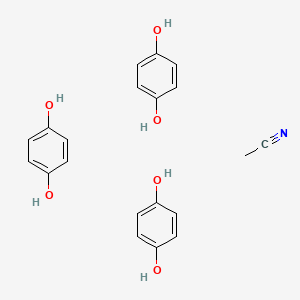
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

